![molecular formula C22H34N2O3S B5153035 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CPP-115 and is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of effects that have been studied in both animal and human models.
Mécanisme D'action
The primary mechanism of action of CPP-115 is its ability to inhibit 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide transaminase. This leads to an increase in the levels of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide in the brain, which can have a variety of effects on neuronal activity. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons in the brain. By increasing the levels of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide, CPP-115 can reduce neuronal activity and have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide in the brain. This can lead to a variety of effects, including reduced neuronal activity, reduced anxiety and stress, and increased seizure threshold. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CPP-115 for lab experiments is its potency and selectivity as a 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide transaminase inhibitor. This allows researchers to study the effects of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide modulation in a more targeted and specific way. However, one limitation of CPP-115 is its relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and addiction. In addition, further research is needed to better understand the neuroprotective effects of CPP-115 and its potential use in the treatment of traumatic brain injury and stroke. Finally, there is also interest in developing more potent and selective inhibitors of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide transaminase based on the structure of CPP-115, which could have even greater therapeutic potential.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis typically begins with the reaction of 3-(methylthio)propylamine with 5-methoxy-2-nitrobenzoic acid to form an intermediate product. This intermediate is then reacted with cyclopentylmagnesium bromide and piperidine to form the final product, CPP-115.
Applications De Recherche Scientifique
CPP-115 has been studied extensively for its potential therapeutic applications in a variety of neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, and has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3S/c1-26-19-8-9-21(20(16-19)22(25)23-12-5-15-28-2)27-18-10-13-24(14-11-18)17-6-3-4-7-17/h8-9,16-18H,3-7,10-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSLCIRURITQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)
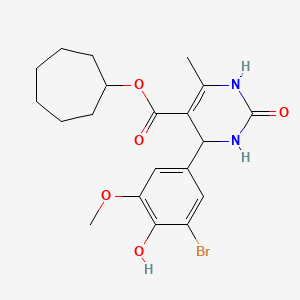
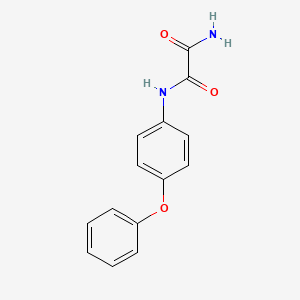
![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
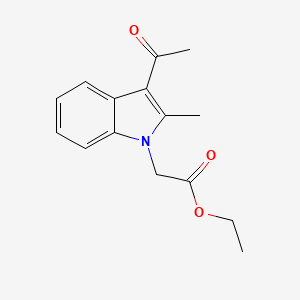
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
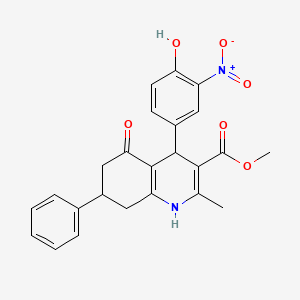
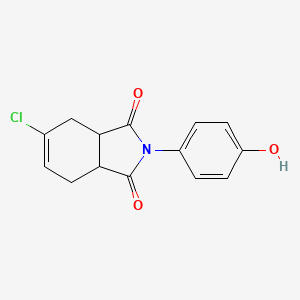
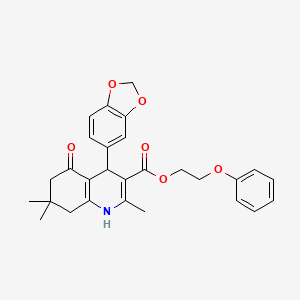
![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
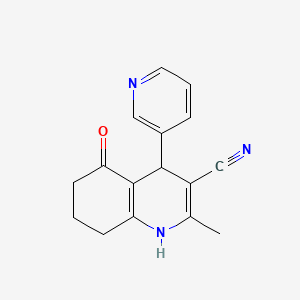
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)